molecular formula C16H8Br2ClNO2 B387472 5,7-Dibromo-8-quinolyl 3-chlorobenzoate CAS No. 328009-35-4

5,7-Dibromo-8-quinolyl 3-chlorobenzoate

Cat. No. B387472
CAS RN: 328009-35-4
M. Wt: 441.5g/mol
InChI Key: BOBBVNCQDXQGTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-8-quinolyl 3-chlorobenzoate consists of a quinoline ring which is substituted by bromine atoms at positions 5 and 7 and a chlorobenzoate group at position 8 . The IUPAC name for this compound is (5,7-dibromoquinolin-8-yl) 3-chlorobenzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dibromo-8-quinolyl 3-chlorobenzoate include a molecular weight of 441.5 g/mol, a computed XLogP3-AA value of 5.6, and a topological polar surface area of 39.2 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass is 440.85898 g/mol and the monoisotopic mass is 438.86103 g/mol .

Scientific Research Applications

Coordination Compounds and Material Properties

5,7-Dibromo-8-quinolyl 3-chlorobenzoate and related halogenated quinolin-8-ol derivatives are primarily studied for their potential in forming coordination compounds and materials with distinct properties. One study presented the synthesis and characterization of Palladium(II) complexes with 5,7-dibromo-quinolin-8-ol and other halogenated quinolin-8-ols. These complexes exhibited interesting structural properties and thermal stability, highlighting their potential applications in material science (Vranec & Potočňák, 2013).

Spectroscopic and Structural Analysis

The compound's structural and vibrational properties have been a subject of interest, as evidenced by a study that synthesized and characterized (5,7-dichloro-quinolin-8-yloxy) acetic acid, a compound structurally similar to 5,7-Dibromo-8-quinolyl 3-chlorobenzoate. The research utilized advanced spectroscopic techniques and theoretical calculations to understand its structure and properties, providing insights into the chemical behavior of such compounds (Romano et al., 2012).

Luminescence and Magnetic Behavior

Further, 5,7-Dibromo-8-quinolyl 3-chlorobenzoate and similar compounds have been explored for their potential in luminescence and magnetic applications. A study highlighted the use of organic ligands including 5,7-dibromo-2-methyl-8-quinolinol to synthesize Dy(III) complexes, which showed promising luminescence and single-ion magnet behavior. This indicates the potential application of these compounds in creating new materials with specific optical and magnetic properties (Wang et al., 2018).

Biological Interactions and Antifungal Properties

On the biological front, these compounds have been studied for their interactions with biological molecules and potential antifungal properties. The dibromo-quinolinol moiety has been shown to exhibit strong antifungal effects against a variety of fungi, suggesting potential applications in developing new antifungal agents (Gershon et al., 2001).

properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2ClNO2/c17-12-8-13(18)15(14-11(12)5-2-6-20-14)22-16(21)9-3-1-4-10(19)7-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBBVNCQDXQGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate

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